molecular formula C3H6N2O3 B12051661 (N-Hydroxycarbamimidoyl)-acetic acid

(N-Hydroxycarbamimidoyl)-acetic acid

Cat. No.: B12051661
M. Wt: 118.09 g/mol
InChI Key: UDQWXDVKWGIDIR-UHFFFAOYSA-N
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Description

(N-Hydroxycarbamimidoyl)-acetic acid is a chemical compound with a unique structure that includes both a hydroxycarbamimidoyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Hydroxycarbamimidoyl)-acetic acid typically involves the reaction of hydroxylamine with an appropriate acetic acid derivative. One common method is the reaction of hydroxylamine hydrochloride with ethyl acetate under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the formation of the hydroxycarbamimidoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(N-Hydroxycarbamimidoyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(N-Hydroxycarbamimidoyl)-acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (N-Hydroxycarbamimidoyl)-acetic acid involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Hydroxylamine: A related compound with similar reactivity but lacking the acetic acid moiety.

    Acetohydroxamic acid: Another similar compound with a hydroxamic acid group instead of the hydroxycarbamimidoyl group.

Uniqueness

(N-Hydroxycarbamimidoyl)-acetic acid is unique due to its combination of a hydroxycarbamimidoyl group and an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

Molecular Formula

C3H6N2O3

Molecular Weight

118.09 g/mol

IUPAC Name

(3E)-3-amino-3-hydroxyiminopropanoic acid

InChI

InChI=1S/C3H6N2O3/c4-2(5-8)1-3(6)7/h8H,1H2,(H2,4,5)(H,6,7)

InChI Key

UDQWXDVKWGIDIR-UHFFFAOYSA-N

Isomeric SMILES

C(/C(=N\O)/N)C(=O)O

Canonical SMILES

C(C(=NO)N)C(=O)O

Origin of Product

United States

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